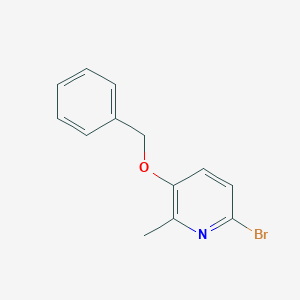

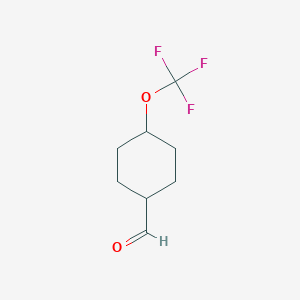

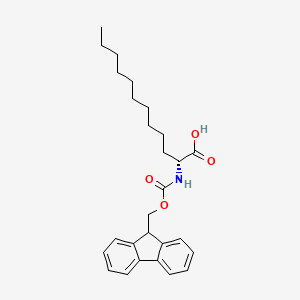

![molecular formula C5H8NO4PS2 B6299521 [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid CAS No. 227316-23-6](/img/structure/B6299521.png)

[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid (OTTP) is a phosphonic acid derivative of thiazolidine-4-carboxylic acid. It is a colorless solid with a molecular weight of 290.3 g/mol and a melting point of 160-162°C. OTTP is used in various scientific research applications, including biochemistry and physiology, due to its unique properties and stability. The synthesis of OTTP is relatively simple and can be done in a few steps.

Scientific Research Applications

1. Synthesis of Complex Compounds

- Racemic dialkyl phosphonates have been synthesized using a three-component reaction, demonstrating the utility of related phosphonic acid compounds in complex organic syntheses (Milen et al., 2016).

2. Formation of Analogous Compounds

- Dialkyl rac-(4-thiazolidinyl)phosphonates have been produced by reacting phosphonates with certain compounds, showing the potential for creating analogous substances useful in pharmaceutical applications (Drauz et al., 1985).

3. Synthesis of Protected Phosphonates

- Diethyl 1,2-diaminoalkylphosphonates have been efficiently synthesized, indicating these compounds' potential in developing protected phosphonic acids for further chemical transformations (Błaszczyk & Gajda, 2007).

4. Development of Adhesive Polymers

- Phosphonic acid monomers have been synthesized for use in radical polymerization, showcasing their application in creating adhesive polymers with stable hydrolytic properties (Moszner et al., 2001).

5. Structural Investigation

- The molecular and crystal structures of a new phosphonic acid were investigated, demonstrating the use of these compounds in understanding molecular conformations and interactions (Lamsaf et al., 2019).

6. Corrosion Inhibition Efficiency

- α-Aminophosphonic acids have been studied for their efficiency in inhibiting corrosion, suggesting applications in materials science and engineering (Djenane et al., 2019).

7. Synthesis of Heterocyclic Systems

- Ethyl 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-arylnicotinoates were synthesized, leading to new heterocyclic systems, which could have applications in drug development and organic chemistry (Chaban & Matiychuk, 2020).

properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NO4PS2/c7-4-3-13-5(12)6(4)1-2-11(8,9)10/h1-3H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKXTNMXQGNCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NO4PS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

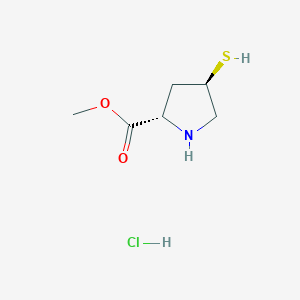

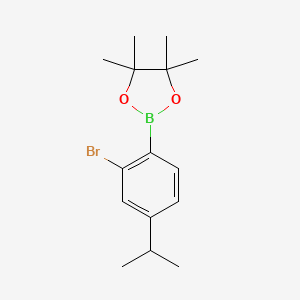

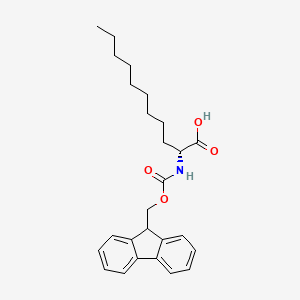

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)